3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-amino-N-(4-bromophenyl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2S/c13-8-1-3-9(4-2-8)16-19(17,18)10-5-6-11(14)12(15)7-10/h1-7,16H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUQGALBBEJXJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide typically involves a multi-step process. One common method includes the sulfonation of 4-chlorobenzenamine followed by bromination and subsequent amination. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and bromination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro or sulfonyl groups, leading to the formation of amines or thiols.
Substitution: Halogen substitution reactions can occur, where the bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides, including 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide, are known for their antimicrobial properties. Research indicates that this compound exhibits promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : Sulfonamides inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for nucleic acid production.
- Case Studies :
- In vitro studies have shown that derivatives containing a bromophenyl group enhance antimicrobial efficacy compared to their unsubstituted counterparts .
- A study demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics .
Anticancer Potential
The anticancer properties of this compound have been explored through various studies focusing on its effects on cancer cell lines.
- Cell Line Studies :
- The compound has been tested against several cancer cell lines, including breast cancer (MCF7) and colon cancer cells, where it demonstrated significant cytotoxicity .
- Structure-activity relationship (SAR) analyses suggest that the presence of electron-withdrawing groups like bromine enhances the compound's antiproliferative activity .
- Mechanism of Action : The compound's anticancer effects are attributed to its ability to induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity.
- Key Findings :
- Modifications in the para position of the phenyl ring significantly affect the compound's potency. For instance, substituents like bromine enhance activity due to increased lipophilicity and better interaction with biological targets .
- The introduction of chlorine at the 4-position has been shown to improve antimicrobial effectiveness while maintaining low toxicity profiles .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors.
- Synthesis Process :
- Characterization Techniques :
- Spectroscopic methods such as NMR, IR, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Mechanism of Action
The mechanism of action of 3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with cellular processes, leading to its antibacterial or antiviral effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s activity and properties can be contextualized by comparing it to structurally related sulfonamides and benzamides. Key variations include halogen substitution, aromatic ring modifications, and functional group positioning.
2.1 Halogen Substitution Effects
- Bromophenyl vs. Chlorophenyl Substituents: Evidence from N-phenylmaleimide derivatives (Table 3 in ) indicates that inhibitory potency against monoacylglycerol lipase (MGL) remains comparable across halogen substitutions (F, Cl, Br, I). For example: N-(4-bromophenyl)maleimide: IC₅₀ = 4.37 μM N-(4-chlorophenyl)maleimide: IC₅₀ = 7.24 μM This suggests that halogen size minimally impacts activity in this scaffold. However, in sulfonamides, bromine’s larger atomic radius may enhance hydrophobic interactions in binding pockets compared to chlorine .
- By contrast, 3-amino-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide () replaces bromine with chlorine and introduces a methoxy group, which is electron-donating. This substitution likely increases solubility but reduces electrophilicity .
2.2 Functional Group Modifications
- Amino and Methoxy Groups: Methoxy-substituted analogs, such as 3-amino-N-(3-bromo-4-methoxyphenyl)-4-chlorobenzene-1-sulfonamide (), exhibit altered hydrogen-bonding capacity. The methoxy group’s electron-donating nature may reduce binding affinity to targets requiring electron-deficient aromatic systems but improve metabolic stability .
- Sulfonamide vs. Benzamide Scaffolds: While the main compound is a sulfonamide, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide () is a benzamide derivative. The latter demonstrated anti-enterovirus 71 (EV71) activity (IC₅₀ = 5.7–12 μM) with low cytotoxicity (TC₅₀ = 620 μM), highlighting the importance of the amide/sulfonamide linker in target selectivity .
Data Table: Structural and Functional Comparison
Biological Activity
3-amino-N-(4-bromophenyl)-4-chlorobenzene-1-sulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antibacterial and antiviral applications. This article delves into the compound's mechanisms of action, research findings, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound features a sulfonamide functional group, which is known for its ability to inhibit bacterial growth by acting as a competitive inhibitor of the enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folate in bacteria, making sulfonamides effective antibacterial agents.
The primary mechanism through which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound inhibits dihydropteroate synthase, preventing the conversion of para-aminobenzoic acid (PABA) to folate, essential for bacterial DNA synthesis .
- Cellular Interference : It may interfere with cellular processes by targeting specific enzymes involved in metabolic pathways, leading to antibacterial or antiviral effects.
Antibacterial Activity
Research has demonstrated that sulfonamide derivatives exhibit significant antibacterial properties. A study indicated that the compound can effectively inhibit the growth of various bacterial strains. The structure-activity relationship (SAR) studies have shown that modifications to the sulfonamide structure can enhance or diminish its antibacterial efficacy.
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 2.5 | Antibacterial |
| 4-(2-aminoethyl)-benzenesulfonamide | 1.8 | Antibacterial |
Table 1: Antibacterial activity comparison of selected sulfonamides.
Antiviral Activity
In addition to antibacterial properties, preliminary studies suggest potential antiviral activity against certain viruses. The exact mechanisms remain under investigation, but it is hypothesized that similar pathways involving enzyme inhibition may play a role.
Case Studies
- Study on Colon Cancer Cells : A medicinal chemistry evaluation highlighted that compounds structurally related to this compound exhibited selective antiproliferative activity against colon cancer cell lines. This suggests a broader therapeutic potential beyond traditional antibacterial applications .
- Cardiovascular Effects : Another study explored the cardiovascular implications of sulfonamide derivatives, indicating that certain compounds could influence perfusion pressure and coronary resistance through calcium channel inhibition. This points to possible secondary effects of this compound on cardiovascular health .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other sulfonamide derivatives:
| Compound Name | Structure Features | Antibacterial Activity | Notes |
|---|---|---|---|
| This compound | Bromine and chlorine substitutions | High | Effective against resistant strains |
| 3-amino-N-(4-methoxyphenyl)-benzene-1-sulfonamide | Methoxy group instead of bromine | Moderate | Less effective due to steric hindrance |
Table 2: Comparative analysis of biological activity among sulfonamides.
Q & A
Q. Optimization Tips :
- Control temperature during diazotization to avoid byproducts.
- Use anhydrous solvents to prevent hydrolysis of sulfonyl chloride.
- Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:2) .
Basic: Which analytical techniques are critical for characterizing this sulfonamide, and what parameters should be prioritized?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ peaks at m/z 390–392 (isotopic pattern confirms Br/Cl) .
- X-ray Crystallography : Use SHELXL for refinement. Key metrics: R-factor <0.05, bond length precision ±0.002 Å .
Basic: How can purity and stability be assessed during storage?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: acetonitrile/0.1% TFA, 70:30) to detect degradation products. Purity >98% is acceptable for biological assays .
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C indicates thermal stability.
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced: How can computational tools like QSAR or molecular docking predict this compound’s biological activity?
Methodological Answer:
- QSAR Modeling : Use descriptors like LogP (lipophilicity), polar surface area (PSA), and Hammett constants (σ for Br/Cl). Train models with PubChem BioAssay data to predict antimicrobial or enzyme inhibitory activity .
- Docking (AutoDock Vina) : Target enzymes (e.g., carbonic anhydrase) by aligning the sulfonamide group with Zn²⁺ in active sites. Score binding affinity (ΔG < –8 kcal/mol suggests strong inhibition) .
Advanced: How should researchers address contradictions in crystallographic data from different refinement software?
Methodological Answer:
- Software Comparison : SHELXL (rigid-body refinement) vs. OLEX2 (dynamic disorder modeling). Discrepancies in bond angles (e.g., C-S-N) >2° warrant re-evaluation .
- Validation Tools : Check Rint (<0.05) and ADDSYM (PLATON) to detect missed symmetry.
- Case Study : A 0.03 Å difference in C-Br bond lengths between SHELXL and Superflip was resolved using TWINABS for twinning correction .
Advanced: What strategies mitigate low yields in large-scale synthesis?
Methodological Answer:
- Byproduct Analysis : HPLC-MS identifies sulfonic acid byproducts from incomplete coupling. Adjust stoichiometry (1.2:1 sulfonyl chloride:amine) .
- Flow Chemistry : Continuous flow reactors (residence time 30 min, 50°C) improve mixing and reduce side reactions .
- Solvent Screening : Switch from THF to DMF to enhance solubility of intermediates .
Advanced: How does halogen substitution (Br/Cl) influence electronic properties and reactivity?
Methodological Answer:
- DFT Calculations (Gaussian 16) : Br increases electron-withdrawing effects (σpara = +0.26) vs. Cl (σpara = +0.23), lowering LUMO energy (–1.8 eV) and enhancing electrophilicity .
- Reactivity Trends : Bromine facilitates Suzuki-Miyaura cross-coupling (e.g., with arylboronic acids), while chlorine stabilizes resonance structures in sulfonamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
